(Z)-4-((3-氯苯基)氨基)-4-氧代丁-2-烯酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

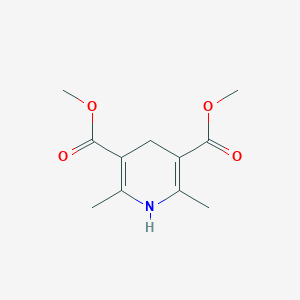

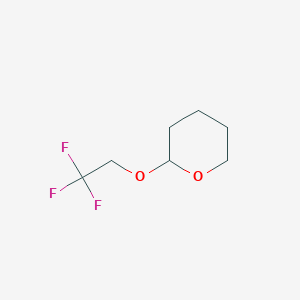

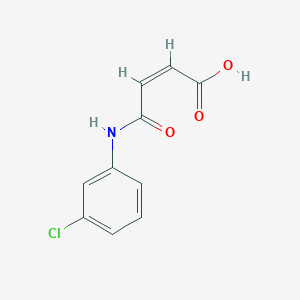

(Z)-4-((3-Chlorophenyl)amino)-4-oxobut-2-enoic acid is a chemical compound that has been studied for its potential applications in various fields, including medicinal chemistry and materials science. The compound features a chlorophenyl group, an amino group, and an oxobutenoic acid moiety, which contribute to its unique chemical properties and biological activities.

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, analogues of GABA, which include (Z)- and (E)-4-Amino-3-(4-chlorophenyl)but-2-enoic acids, have been synthesized from 4-chloroacetophenone. These compounds serve as conformationally restricted analogues of baclofen, a known therapeutic agent. The synthesis process demonstrates the potential of these compounds to be used as precursors for radiolabelled baclofen of high specific activity .

Molecular Structure Analysis

The molecular structure of a similar compound, 4-(5-chloro-2-hydroxyphenylamino)-4-oxobut-2-enoic acid, has been elucidated using various spectroscopic techniques, including FT-IR, NMR, and single crystal X-ray structural analysis. The structure is characterized by short intramolecular hydrogen bonds and a cis conformation between certain protons, as confirmed by both NMR and X-ray analysis. The crystal structure reveals intermolecular hydrogen bonding that links molecules into zigzag chains, resulting in a dendrimer-like structure .

Chemical Reactions Analysis

The chemical reactivity of these compounds is highlighted by their ability to interact with DNA and exhibit biological activities. The interaction with DNA suggests an intercalative binding mode, which is significant for understanding the compound's potential as a therapeutic agent. Moreover, the compound's antioxidant activity has been compared to that of ascorbic acid, indicating its capability to act as an effective radical scavenger .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are inferred from their synthesis and structural characterization. The presence of the carboxylic and amino groups suggests that they may exhibit both acidic and basic properties. The luminescence properties of related lanthanide complexes, which include solid rare earth complexes with (Z)-4-(4-methoxyphenoxy)-4-oxobut-2-enoic acid, have been studied, showing strong luminescence peaks. This indicates that the compound's derivatives could have applications in materials science, particularly in the development of luminescent materials .

科学研究应用

神经保护潜力和酶抑制

(Z)-4-((3-氯苯基)氨基)-4-氧代丁-2-烯酸因其作为神经保护剂的潜力而被研究,通过抑制犬尿氨酸-3-羟化酶。该酶在色氨酸的代谢途径中起作用,在神经退行性疾病中很重要。像 (Z)-4-((3-氯苯基)氨基)-4-氧代丁-2-烯酸这样的化合物是这种酶的有效抑制剂,表明它们在保护神经元细胞中具有潜在的治疗应用 (Drysdale et al., 2000).

抗炎和镇痛特性

该化合物与中度的抗炎、镇痛和抗菌活性有关。它是更广泛的 2-亚甲基肼基-4-芳基-4-氧代丁-2-烯酸系列的一部分,展示了其多功能的生物活性,这可能有助于开发针对各种疾病的新疗法 (Пулина et al., 2009).

在分子结构形成中的作用

(Z)-4-((3-氯苯基)氨基)-4-氧代丁-2-烯酸有助于形成特定的分子结构。研究表明,在某些化合物中,分子内氢键在稳定分子结构中起着至关重要的作用。这些化合物,包括类似于 (Z)-4-((3-氯苯基)氨基)-4-氧代丁-2-烯酸的化合物,形成由氢键连接的扁平带,这在晶体结构的形成中很重要,并且可能在开发新材料中很重要 (Lo & Ng, 2009).

作用机制

Target of Action

It’s worth noting that compounds derived from tryptophan, a similar compound, have been found to activate the aryl hydrocarbon receptor (ahr) in tumor-associated macrophages . AhR is a sensor of products of tryptophan metabolism and a potent modulator of immunity .

Mode of Action

In the context of tryptophan-derived compounds, they activate the ahr in tumor-associated macrophages, which can lead to an immune-suppressive phenotype . This suggests that similar compounds may interact with their targets to induce changes in cellular function.

Biochemical Pathways

It’s known that the activity of ahr in macrophages can be influenced by the metabolism of dietary tryptophan into indoles by lactobacillus . This suggests that the compound may affect pathways related to tryptophan metabolism and immune response.

Result of Action

The activation of ahr in tumor-associated macrophages by tryptophan-derived compounds has been associated with reduced tumor growth and increased efficacy of immune checkpoint blockade . This suggests that similar compounds may have potential anti-tumor effects.

Action Environment

The action of (Z)-4-((3-Chlorophenyl)amino)-4-oxobut-2-enoic acid may be influenced by environmental factors such as diet. For instance, the removal of dietary tryptophan has been found to reduce AhR activity in tumor-associated macrophages and promote the accumulation of certain immune cells in tumors . This suggests that the compound’s action, efficacy, and stability could be influenced by factors such as diet and the presence of certain gut bacteria.

属性

IUPAC Name |

(Z)-4-(3-chloroanilino)-4-oxobut-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO3/c11-7-2-1-3-8(6-7)12-9(13)4-5-10(14)15/h1-6H,(H,12,13)(H,14,15)/b5-4- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGCOUGYIWJRLKT-PLNGDYQASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC(=O)C=CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Cl)NC(=O)/C=C\C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Chlorophenyl)maleamic acid | |

CAS RN |

18196-80-0 |

Source

|

| Record name | NSC62644 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62644 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。